3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine
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Overview
Description
3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of chlorine atoms and phenyl groups attached to a dibenzo[b,f]silepine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of phenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the phenyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7-dichloro-5,5-dimethyl-5H-dibenzo[b,f]silepine
- 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silole
Uniqueness
Compared to similar compounds, 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique chemical reactivity and potential applications. Its distinct structure allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2,9-dichloro-11,11-dimethylbenzo[b][1]benzosilepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2Si/c1-19(2)15-9-13(17)7-5-11(15)3-4-12-6-8-14(18)10-16(12)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFKMDXIQYMYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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